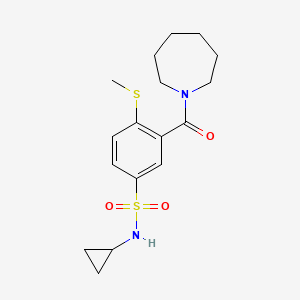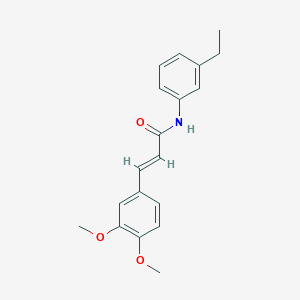![molecular formula C13H20N2O3 B4736972 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B4736972.png)
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
Vue d'ensemble
Description
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide, also known as DMF or Tecfidera, is a small molecule drug used for the treatment of multiple sclerosis (MS). It is a prodrug that is converted to its active form, monomethyl fumarate (MMF), in the body. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising therapeutic agent for MS and other neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory genes, and activation of this pathway has been shown to have neuroprotective effects in animal models of MS and other neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of pro-inflammatory cytokines, and the modulation of immune cell function. These effects are thought to contribute to the neuroprotective and anti-inflammatory effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, this compound can also be toxic at high concentrations, and care must be taken to ensure that experimental conditions are appropriate for the intended use.
Orientations Futures
There are several potential future directions for research on 2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide and its therapeutic potential. These include the development of new formulations and delivery methods to improve its efficacy and reduce side effects, the investigation of its potential use in other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, there is a need for further research into the long-term safety and efficacy of this compound in MS patients.
Applications De Recherche Scientifique
2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its therapeutic potential in MS. Clinical trials have shown that this compound can reduce the frequency of relapses and slow down the progression of disability in MS patients. In addition, this compound has been shown to have anti-inflammatory effects in animal models of MS and other neurodegenerative diseases, suggesting that it may have broader therapeutic applications.
Propriétés
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10-9-12(11(2)18-10)13(16)14-3-4-15-5-7-17-8-6-15/h9H,3-8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCYOPYGONMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



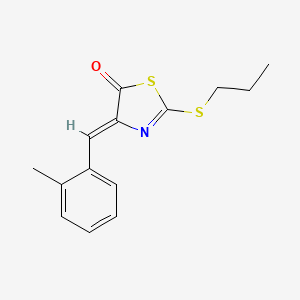
![methyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4736904.png)
![7-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4736910.png)
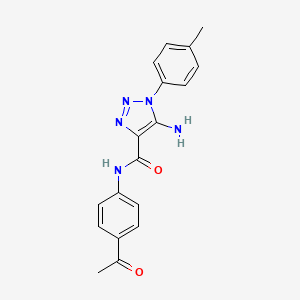
![4-[(5-chloro-2-thienyl)methyl]-N-cyclohexyl-1-piperazinecarboxamide](/img/structure/B4736926.png)
![6-amino-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methylphenyl)-4(1H)-pyrimidinone](/img/structure/B4736940.png)
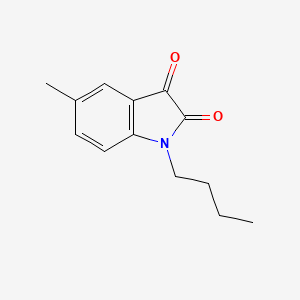
![3-ethyl 7-methyl 5-(2-furyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4736955.png)
![methyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4736956.png)

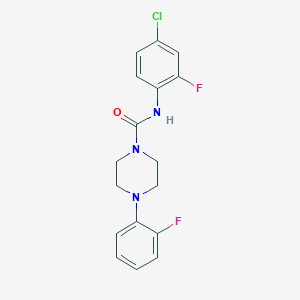
![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)
